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molecular formula C13H16ClN3 B8341644 N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine

N1-(7-chloro-4-quinolyl)-2-methyl-propane-1,2-diamine

Cat. No. B8341644
M. Wt: 249.74 g/mol
InChI Key: XNFQCFFNXXLDJL-UHFFFAOYSA-N
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Patent
US05596002

Procedure details

52.8 g of 4,7-dichloroquinoline and 30.85 g of 1,2-diamino-2-methylpropane were stirred in 530 ml of N-methyl-2-pyrrolidone under argon at 150° C. for 5 hours. Thereafter, the solvent was evaporated in a vacuum and the residue was taken up in 1250 ml of water. After adjustment to pH 1 using conc. hydrochloric acid, the mixture was extracted once with 200 ml of ethyl acetate and twice with 100 ml of ethyl acetate each time, and subsequently treated with about 170 ml of 30% potassium hydroxide solution until the pH reached 12. Thereby, 88 g of N1 -(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine separate out in crystalline form; m.p.: 169°-171° C.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
30.85 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:13][CH2:14][C:15]([NH2:18])([CH3:17])[CH3:16]>CN1CCCC1=O>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:13][CH2:14][C:15]([CH3:17])([NH2:18])[CH3:16])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
30.85 g
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
530 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated in a vacuum
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted once with 200 ml of ethyl acetate and twice with 100 ml of ethyl acetate each time
ADDITION
Type
ADDITION
Details
subsequently treated with about 170 ml of 30% potassium hydroxide solution until the pH
CUSTOM
Type
CUSTOM
Details
Thereby, 88 g of N1 -(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine separate out in crystalline form

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NCC(C)(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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